N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1436131-99-5
VCID: VC4566219
InChI: InChI=1S/C15H18N2OS/c1-12-4-6-13(7-5-12)19-15(8-2-3-9-15)14(18)17-11-10-16/h4-7H,2-3,8-9,11H2,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)SC2(CCCC2)C(=O)NCC#N
Molecular Formula: C15H18N2OS
Molecular Weight: 274.38

N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide

CAS No.: 1436131-99-5

Cat. No.: VC4566219

Molecular Formula: C15H18N2OS

Molecular Weight: 274.38

* For research use only. Not for human or veterinary use.

N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide - 1436131-99-5

Specification

CAS No. 1436131-99-5
Molecular Formula C15H18N2OS
Molecular Weight 274.38
IUPAC Name N-(cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide
Standard InChI InChI=1S/C15H18N2OS/c1-12-4-6-13(7-5-12)19-15(8-2-3-9-15)14(18)17-11-10-16/h4-7H,2-3,8-9,11H2,1H3,(H,17,18)
Standard InChI Key QZIZYZCZMVQCDS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2(CCCC2)C(=O)NCC#N

Introduction

Synthesis

The synthesis of N-(Cyanomethyl)-1-(4-methylphenyl)sulfanylcyclopentane-1-carboxamide typically involves multi-step organic transformations. A plausible pathway includes:

  • Thioether Formation: Reaction of a cyclopentane derivative with a 4-methylphenyl thiol to introduce the sulfanyl group.

  • Carboxamide Introduction: Conversion of the cyclopentane intermediate to a carboxylic acid derivative, followed by amidation to yield the carboxamide group.

  • Cyanomethyl Group Addition: Alkylation with a cyanomethyl reagent (e.g., bromomethane cyanide) under basic conditions.

Analytical Confirmation

The structure can be confirmed using:

  • NMR Spectroscopy (¹H and ¹³C): Identification of characteristic chemical shifts for methyl, aromatic, and amide protons.

  • Mass Spectrometry (MS): Molecular ion peak at m/z = 274.

  • Infrared Spectroscopy (IR): Peaks corresponding to -NH (amide), -CN (nitrile), and -C=S groups.

Potential Applications

This compound belongs to the class of carboxamide derivatives, which have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Relevance

Carboxamides are known for their biological activity, including:

  • Anti-inflammatory properties: Similar compounds have shown potential as inhibitors of enzymes like 5-lipoxygenase.

  • Anticancer activity: Structural analogs targeting signaling pathways in hyperproliferative diseases.

Agrochemical Use

Carboxamides are often explored as fungicides or herbicides due to their ability to disrupt biological processes in pests or pathogens.

Table 2: Spectroscopic Data

TechniqueObservations
¹H-NMRSignals for aromatic protons (~7 ppm), methyl (~2 ppm), and amide (~8 ppm)
¹³C-NMRPeaks for nitrile carbon (~120 ppm) and carbonyl carbon (~170 ppm)
IR SpectroscopyBands at ~3300 cm⁻¹ (NH stretch), ~2200 cm⁻¹ (CN stretch), ~1650 cm⁻¹ (C=O stretch)
Mass SpectrometryMolecular ion peak at m/z = 274

Research Implications

This compound has not been extensively studied but holds promise for further exploration due to its structural features:

  • The cyanomethyl group offers synthetic flexibility for derivatization.

  • The thioether linkage may enhance lipophilicity, aiding membrane permeability in biological systems.

  • The carboxamide functionality is critical for hydrogen bonding in enzyme active sites.

Further studies could involve:

  • In silico docking studies to predict biological targets.

  • In vitro assays to evaluate pharmacological activity.

  • Toxicological assessments to determine safety profiles.

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